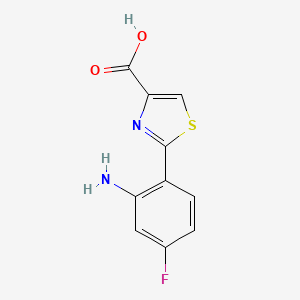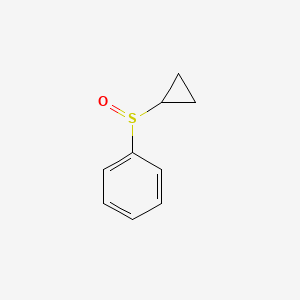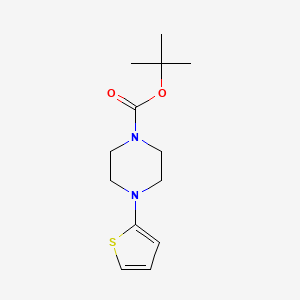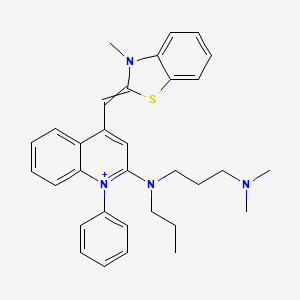![molecular formula C10H6F3NO3 B13678911 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethoxy group and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as DMSO or tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit virus assembly by interacting with viral proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)-1,3-oxazin-6-one: This compound shares a similar oxazinone ring structure but differs in the position and type of substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both a trifluoromethoxy group and an oxazinone ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6F3NO3 |
|---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
2-methyl-7-(trifluoromethoxy)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO3/c1-5-14-8-4-6(17-10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3 |
InChI Key |
BZUJHYNCGDFBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OC(F)(F)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)








![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)

